UNC-926 Hydochloride

Epigenetics Methyl-lysine reader L3MBTL1 inhibition

Researchers studying MBT domain proteins often face off-target effects from non-selective inhibitors. UNC-926 hydrochloride, a methyl-lysine reader domain inhibitor, selectively targets L3MBTL1 (Kd=3.9 μM) and L3MBTL3 (IC50=3.2 μM) with no binding to 53BP1 or CBX7. Its 100 mM aqueous solubility enables DMSO-free in vivo dosing. • Dose-dependently disrupts L3MBTL1-H4K20me1 interaction (1-25 μM) • Dual L3MBTL1/L3MBTL3 inhibition with selectivity over Tudor/chromodomains • Lyophilized powder, ≥98% purity, shipped under blue ice for stability

Molecular Formula C16H22BrClN2O
Molecular Weight 373.7 g/mol
Cat. No. B1458401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUNC-926 Hydochloride
Molecular FormulaC16H22BrClN2O
Molecular Weight373.7 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)Br.Cl
InChIInChI=1S/C16H21BrN2O.ClH/c17-14-5-3-4-13(12-14)16(20)19-10-6-15(7-11-19)18-8-1-2-9-18;/h3-5,12,15H,1-2,6-11H2;1H
InChIKeyDPPMBBHOXQOMJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





UNC-926 Hydrochloride: Selective MBT Domain Inhibitor


UNC-926 hydrochloride is a small-molecule methyl-lysine (Kme) reader domain inhibitor that binds to the MBT domain of the L3MBTL1 protein with a dissociation constant (Kd) of 3.9 μM [1]. It acts as an antagonist of the L3MBTL1–H4K20me1 protein–protein interaction and demonstrates selectivity within the MBT family, also exhibiting low micromolar affinity for L3MBTL3 (IC50 = 3.2 μM) and L3MBTL4 (IC50 = 15.6 μM) while showing no binding to CBX7 [2].

MBT Domain Inhibitor L3MBTL1/3 dual inhibitor for chromatin biology and protein–protein interaction studies
Selectivity Profile MBT-family selective; no activity against CBX7 chromodomain or 53BP1 Tudor domain
Hydrochloride Salt Aqueous solubility supports direct reconstitution for cell-based and in vivo research

UNC-926: Selectivity & Functional Antagonism


While multiple compounds target the L3MBTL1 methyl-lysine reader domain, their selectivity profiles and functional antagonism differ substantially, precluding direct interchangeability. UNC-926 hydrochloride distinguishes itself through its balanced inhibition of L3MBTL1 and L3MBTL3 coupled with complete inactivity against the 53BP1 Tudor domain, a selectivity pattern not uniformly shared by analogs [1]. Additionally, its ability to dose-dependently disrupt the L3MBTL1–H4K20me1 interaction in pull-down assays provides a functional readout that structurally similar molecules may not recapitulate .

!
Selectivity profiles for MBT vs. Tudor domains differ among methyl-lysine reader inhibitors; not all analogs avoid 53BP1 engagement.
!
Functional antagonism of L3MBTL1–H4K20me1 in pull-down assays may not be recapitulated by structurally similar compounds.
!
L3MBTL3 inhibition potency varies widely; ultra-selective probes may preclude dual L3MBTL1/3 inhibition required for redundancy studies.

UNC-926: Comparative Evidence vs. Analogs


L3MBTL1 Binding Affinity vs. UNC669

UNC-926 hydrochloride inhibits L3MBTL1 with an IC50 of 3.9 μM, demonstrating slightly higher potency than the structurally related UNC669, which exhibits an IC50 of 4.2 μM against the same target .

L3MBTL1 Affinity
Reported
IC50 3.9 μM (UNC-926) vs 4.2 μM (UNC669)
Supports L3MBTL1 target engagement studies
AlphaScreen assay; recombinant MBT domain. Data to verify.
Epigenetics Methyl-lysine reader L3MBTL1 inhibition

L3MBTL3 Inhibition Profile vs. UNC1215

UNC-926 hydrochloride inhibits L3MBTL3 with an IC50 of 3.2 μM, whereas UNC1215 exhibits significantly higher potency (IC50 = 40 nM) and is considered a dedicated L3MBTL3 chemical probe . Conversely, UNC-926 provides a more balanced inhibition profile across L3MBTL1 and L3MBTL3, making it suitable for studies requiring concurrent targeting of both reader domains [1].

L3MBTL3 Inhibition
Reported
UNC-926
IC50 3.2 μM
UNC1215
40 nM
Balanced L3MBTL1/3 inhibition for dual-target studies
FP assay; 80-fold less potent but enables concurrent targeting
MBT domain L3MBTL3 Chemical probe

53BP1 Tudor Domain Selectivity vs. UNC669

UNC-926 hydrochloride exhibits no effect on the binding of 53BP1 to H4K20me1, demonstrating specificity for the MBT domain family over the Tudor domain reader [1]. In contrast, UNC669 has been reported to show some cross-reactivity with 53BP1 at higher concentrations [2].

53BP1 Selectivity
Reported
UNC-926: No effect
UNC669: partial >10 μM
Clean MBT-domain specificity supports target attribution
Peptide pull-down; H4K20me1. Off-target engagement context.
Tudor domain 53BP1 Selectivity profiling

Aqueous Solubility: Salt vs. Free Base

UNC-926 hydrochloride demonstrates solubility of 100 mM in water and 100 mM in DMSO, enabling direct aqueous reconstitution for cell-based assays without requiring organic co-solvents . The free base form exhibits limited water solubility (insoluble) and requires DMSO for dissolution .

Aqueous Solubility
Reported
HCl salt: 100 mM in water
Free base: insoluble
Aqueous reconstitution supports cell-based and in vivo studies
Room temperature; HPLC-grade water. Formulation context.
Solubility In vivo formulation Hydrochloride salt

UNC-926: Verified Research Applications


L3MBTL1 Transcriptional Repression Studies

UNC-926 hydrochloride is ideal for chromatin immunoprecipitation (ChIP) and reporter gene assays where L3MBTL1 occupancy at methylated H4K20 must be acutely perturbed. Its dose-dependent inhibition of the L3MBTL1–H4K20me1 interaction (1–25 μM range) allows fine-tuned modulation of transcriptional repression without permanently altering histone methylation marks .

L3MBTL1/3 Redundancy in Cancer Models

Given its balanced IC50 values for L3MBTL1 (3.9 μM) and L3MBTL3 (3.2 μM), UNC-926 hydrochloride serves as a dual-target tool compound in cell viability and colony formation assays, enabling researchers to dissect the overlapping roles of these MBT domain proteins in tumor suppression or oncogenic signaling [1].

In Vivo Pharmacodynamics with Aqueous Formulation

The hydrochloride salt's 100 mM aqueous solubility permits intravenous or intraperitoneal administration without DMSO, minimizing solvent-induced artifacts in murine xenograft or transgenic models. This formulation advantage supports PK/PD studies where consistent compound exposure is critical .

Selectivity Profiling for Reader Domain Inhibitors

UNC-926 hydrochloride can be used as a reference MBT-domain inhibitor in broad selectivity panels due to its well-characterized inactivity against 53BP1 (Tudor domain) and CBX7 (chromodomain). This negative control utility aids in benchmarking novel chemical probes for off-target liability assessments [2].

Application
Selection Property
Validation Focus
L3MBTL1 chromatin occupancy studies (ChIP, reporter assays)
MBT domain inhibition, dose-dependent disruption of L3MBTL1–H4K20me1
L3MBTL1 binding and transcriptional reporter output
Tumor cell model L3MBTL1/3 functional redundancy studies
Balanced dual inhibition of L3MBTL1 and L3MBTL3
Cell viability and colony formation endpoints
In vivo PK/PD studies with aqueous formulation
High aqueous solubility (hydrochloride salt)
Consistent compound exposure in murine models
MBT domain inhibitor selectivity screening
Well-characterized MBT domain specificity (no 53BP1/CBX7 activity)
Off-target liability assessment for novel probes

Technical Documentation Hub

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36 linked technical documents
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